molecular formula C15H30O3 B157758 Dodecanoic acid, 3-hydroxypropyl ester CAS No. 10108-22-2

Dodecanoic acid, 3-hydroxypropyl ester

Cat. No.: B157758
CAS No.: 10108-22-2
M. Wt: 258.4 g/mol
InChI Key: CVYRIYSTCBFCIE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecanoic acid, 3-hydroxypropyl ester typically involves the esterification of dodecanoic acid with 3-hydroxypropyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through a continuous esterification process. This involves the use of a fixed-bed reactor where dodecanoic acid and 3-hydroxypropyl alcohol are continuously fed into the reactor, and the ester product is continuously removed. The reaction is typically carried out at elevated temperatures and pressures to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Dodecanoic acid, 3-hydroxypropyl ester can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form dodecanoic acid and 3-hydroxypropyl aldehyde or ketone.

    Reduction: The ester can be reduced to form dodecanoic alcohol and 3-hydroxypropyl alcohol.

    Substitution: The ester group can be substituted with other functional groups, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like ammonia (NH3) or thiols (RSH) under basic conditions.

Major Products Formed

    Oxidation: Dodecanoic acid and 3-hydroxypropyl aldehyde or ketone.

    Reduction: Dodecanoic alcohol and 3-hydroxypropyl alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Dodecanoic acid, 3-hydroxypropyl ester has several scientific research applications, including:

    Chemistry: Used as a starting material for the synthesis of various organic compounds and as a reagent in organic synthesis.

    Biology: Studied for its antimicrobial properties and potential use as a preservative in biological samples.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of dodecanoic acid, 3-hydroxypropyl ester involves its interaction with cellular membranes and enzymes. The ester can penetrate cell membranes and disrupt their integrity, leading to cell lysis. Additionally, it can inhibit the activity of certain enzymes, such as lipases and proteases, by binding to their active sites and preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

    Dodecanoic acid, 2,3-dihydroxypropyl ester: Similar structure but with an additional hydroxyl group.

    Dodecanoic acid, propyl ester: Lacks the hydroxypropyl group, resulting in different chemical properties.

Uniqueness

Dodecanoic acid, 3-hydroxypropyl ester is unique due to the presence of the hydroxypropyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility in water and its ability to interact with biological membranes, making it more effective in certain applications compared to its analogs.

Properties

IUPAC Name

3-hydroxypropyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O3/c1-2-3-4-5-6-7-8-9-10-12-15(17)18-14-11-13-16/h16H,2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYRIYSTCBFCIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2064947
Record name Dodecanoic acid, 3-hydroxypropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2064947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10108-22-2
Record name 3-Hydroxypropyl dodecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10108-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxypropyl laurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010108222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atlas G 917
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Record name Dodecanoic acid, 3-hydroxypropyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dodecanoic acid, 3-hydroxypropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2064947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxypropyl laurate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.252
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Record name 3-HYDROXYPROPYL LAURATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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